molecular formula C4H2BrFO3S B2981491 4-Bromofuran-3-sulfonyl fluoride CAS No. 2375273-75-7

4-Bromofuran-3-sulfonyl fluoride

Cat. No.: B2981491
CAS No.: 2375273-75-7
M. Wt: 229.02
InChI Key: MLARRSUFEPMDAJ-UHFFFAOYSA-N
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Description

4-Bromofuran-3-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFO3S and a molecular weight of 229.03 g/mol It is characterized by the presence of a bromine atom at the 4-position of a furan ring, which is further substituted with a sulfonyl fluoride group at the 3-position

Mechanism of Action

Target of Action

4-Bromofuran-3-sulfonyl fluoride is known to act as an electrophilic warhead . It is used by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .

Mode of Action

The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This interaction involves the formation of a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Biochemical Pathways

It is known that sulfonyl fluorides can engage with nucleophiles, when required, and under suitable reaction conditions . This can lead to new activation methods and potentially affect various biochemical pathways .

Pharmacokinetics

The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good stability and potentially favorable bioavailability.

Result of Action

It is known that sulfonyl fluorides can interact with context-specific amino acids or proteins , which could lead to various molecular and cellular effects depending on the specific targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its resistance to hydrolysis under physiological conditions suggests that it may remain stable and effective in biological environments.

Biochemical Analysis

Cellular Effects

This accumulation can affect the structure and function of both the central and peripheral nervous systems .

Molecular Mechanism

Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions, leading to new activation methods . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 4-Bromofuran-3-sulfonyl fluoride in laboratory settings. Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .

Metabolic Pathways

Sulfonyl fluorides are known to be involved in sulfur(vi)-fluoride exchange (SuFEx) processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromofuran-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their derivatives to sulfonyl fluorides. For instance, sulfonic acid sodium salts can be converted to sulfonyl fluorides using thionyl fluoride in high yields . Another method involves the use of Xtalfluor-E®, a bench-stable solid, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides under mild conditions .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromofuran-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromofuran-3-sulfonyl fluoride include other sulfonyl fluorides, such as:

  • 4-Chlorofuran-3-sulfonyl fluoride
  • 4-Methylfuran-3-sulfonyl fluoride
  • 4-Nitrofuran-3-sulfonyl fluoride

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and the types of interactions it can participate in. This makes it distinct from other sulfonyl fluorides and allows for specific applications in research and industry .

Properties

IUPAC Name

4-bromofuran-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLARRSUFEPMDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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